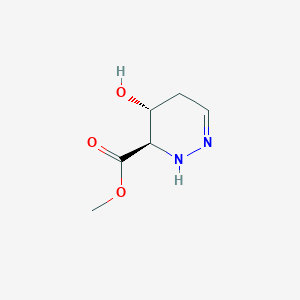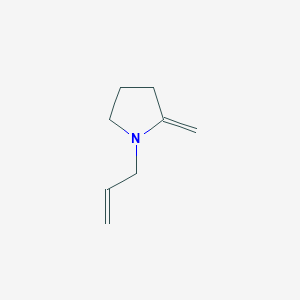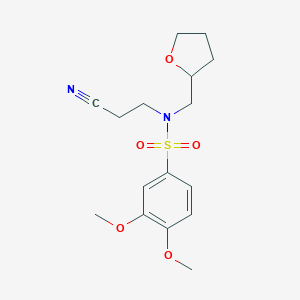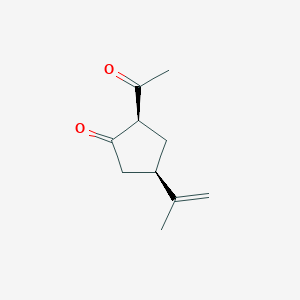
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with biological systems in a specific manner. In
Mécanisme D'action
The mechanism of action of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves its ability to bind to specific proteins in biological systems. This binding interaction can lead to changes in the function of these proteins, allowing researchers to study their role in biological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- are still being studied. However, it has been shown to have an effect on the activity of certain proteins in biological systems. This compound may also have potential therapeutic applications, although further research is needed to explore this possibility.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- in lab experiments is its ability to interact with specific proteins in a controlled manner. This allows researchers to study the function of these proteins in more detail. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans-. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. Additionally, researchers may continue to explore its use as a tool for studying the function of specific proteins in biological systems. Finally, further research is needed to explore the potential advantages and limitations of this compound in lab experiments.
Méthodes De Synthèse
The synthesis method for 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves the reaction of 2,3,4,5-tetrahydro-4-hydroxy-3-oxo-1H-pyridazine-5-carboxylic acid with methanol in the presence of a catalyst. The resulting product is a white solid with a melting point of 108-110°C.
Applications De Recherche Scientifique
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- has several potential applications in scientific research. One area of interest is its use as a tool for studying the function of specific proteins in biological systems. This compound has been shown to interact with certain proteins in a specific manner, allowing researchers to study their function in more detail.
Propriétés
Numéro CAS |
193528-08-4 |
|---|---|
Nom du produit |
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- |
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
methyl (5R,6R)-5-hydroxy-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)5-4(9)2-3-7-8-5/h3-5,8-9H,2H2,1H3/t4-,5-/m1/s1 |
Clé InChI |
IFBMDCWDQNXMLW-RFZPGFLSSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@@H](CC=NN1)O |
SMILES |
COC(=O)C1C(CC=NN1)O |
SMILES canonique |
COC(=O)C1C(CC=NN1)O |
Synonymes |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-4-hydroxy-,methylester,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)

![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)








